2-(4-Amino-1H-pyrazol-1-YL)-N-methylpropanamide 2-(4-Amino-1H-pyrazol-1-YL)-N-methylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13342259
InChI: InChI=1S/C7H12N4O/c1-5(7(12)9-2)11-4-6(8)3-10-11/h3-5H,8H2,1-2H3,(H,9,12)
SMILES: CC(C(=O)NC)N1C=C(C=N1)N
Molecular Formula: C7H12N4O
Molecular Weight: 168.20 g/mol

2-(4-Amino-1H-pyrazol-1-YL)-N-methylpropanamide

CAS No.:

Cat. No.: VC13342259

Molecular Formula: C7H12N4O

Molecular Weight: 168.20 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Amino-1H-pyrazol-1-YL)-N-methylpropanamide -

Specification

Molecular Formula C7H12N4O
Molecular Weight 168.20 g/mol
IUPAC Name 2-(4-aminopyrazol-1-yl)-N-methylpropanamide
Standard InChI InChI=1S/C7H12N4O/c1-5(7(12)9-2)11-4-6(8)3-10-11/h3-5H,8H2,1-2H3,(H,9,12)
Standard InChI Key AMVMHNYWRBEENN-UHFFFAOYSA-N
SMILES CC(C(=O)NC)N1C=C(C=N1)N
Canonical SMILES CC(C(=O)NC)N1C=C(C=N1)N

Introduction

Chemical Identity and Structural Features

2-(4-Amino-1H-pyrazol-1-yl)-N-methylpropanamide (IUPAC name: 2-(4-aminopyrazol-1-yl)-N-methylpropanamide) is a nitrogen-containing heterocycle with the molecular formula C₇H₁₁N₄O and a molecular weight of 168.20 g/mol . The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, is substituted at position 1 with a propanamide group and at position 4 with an amino group. Key identifiers include:

PropertyValue
Molecular FormulaC₇H₁₁N₄O
Molecular Weight168.20 g/mol
SMILESCC(NC)C(=O)N(C)C1=CN=C(N)C=C1
InChI KeyOWEHXTMCEHQWRP-UHFFFAOYSA-N
PubChem CID43116735

The amino group at position 4 enhances nucleophilicity, enabling participation in hydrogen bonding and electrophilic substitution reactions, while the methylpropanamide moiety contributes to steric effects and solubility .

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s reactivity is governed by its functional groups:

  • Amino group: Participates in acylation, alkylation, and Schiff base formation.

  • Pyrazole ring: Undergoes electrophilic substitution at position 3 or 5 due to electron-donating amino groups.

  • Amide moiety: Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines .

CompoundKey Structural DifferencesBiological Activity
3-(4-Amino-1H-pyrazol-1-yl)propanamideLonger carbon chainReduced metabolic stability
N-Methyl-4-amino-pyrazole-3-carboxamideCarboxamide substitutionEnhanced kinase affinity

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors and anti-inflammatory agents. Its amino and amide groups facilitate interactions with biological targets, making it a candidate for structure-activity relationship (SAR) studies.

Materials Science

Pyrazole derivatives are employed in coordination chemistry as ligands for metal-organic frameworks (MOFs). The amino group enhances binding to transition metals like Cu(II) and Fe(III), enabling applications in catalysis and sensing .

Future Directions

Further studies should prioritize:

  • In vivo toxicology: Assessing acute and chronic toxicity profiles.

  • Structural optimization: Modifying the propanamide chain to enhance bioavailability.

  • Target identification: High-throughput screening against disease-relevant protein libraries.

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